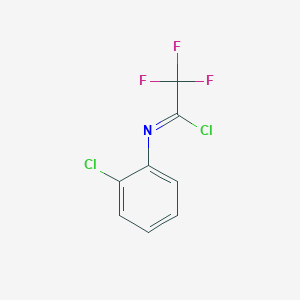
N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is an organic compound that features a trifluoromethyl group, a chlorophenyl group, and a carbonimidoyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloroaniline+2,2,2-trifluoroacetyl chloride→N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography would be employed to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonimidoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide, while hydrolysis would produce the corresponding amide and hydrochloric acid.
科学的研究の応用
N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the effects of trifluoromethyl and chlorophenyl groups on biological activity.
Industrial Applications: The compound may be used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride involves its reactivity towards nucleophiles. The carbonimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create different products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
- 2-chloro-N-(2-chlorophenyl)acetamide
- N-(2-chlorophenyl)-2,2,2-trifluoroacetamide
- 2-chloro-N-(2,4-dichlorophenyl)acetamide
Uniqueness
N-(2-chlorophenyl)-2,2,2-trifluoroethanecarbonimidoyl chloride is unique due to the presence of both a trifluoromethyl group and a carbonimidoyl chloride group. This combination imparts distinct chemical properties, such as increased electrophilicity and reactivity towards nucleophiles, which are not commonly found in similar compounds. Additionally, the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it valuable for various applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H4Cl2F3N |
|---|---|
分子量 |
242.02 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H4Cl2F3N/c9-5-3-1-2-4-6(5)14-7(10)8(11,12)13/h1-4H |
InChIキー |
CDVXQXKUJDDWHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=C(C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


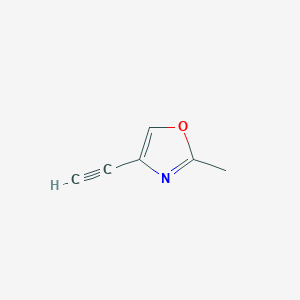
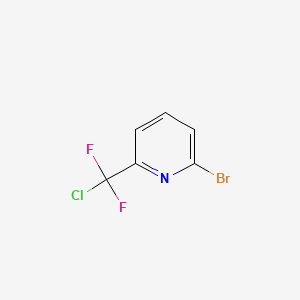
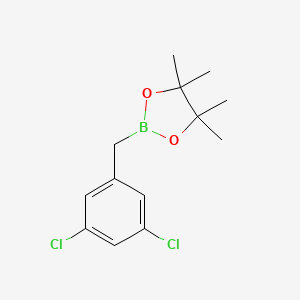
![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)
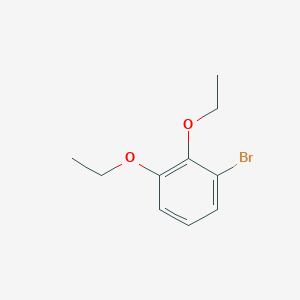
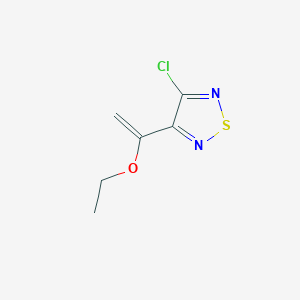
![Tert-butyl 2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13641685.png)
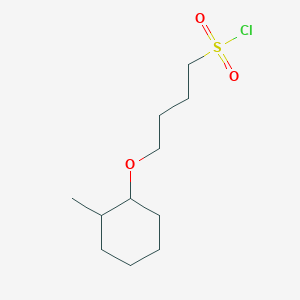
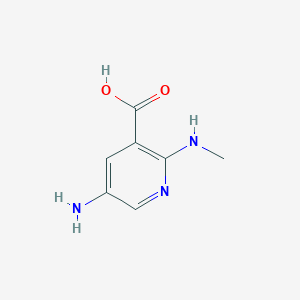

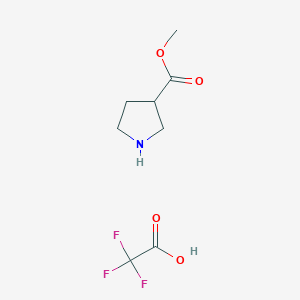

![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)

